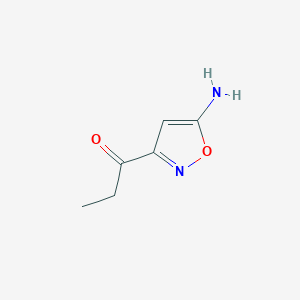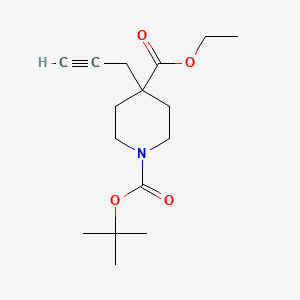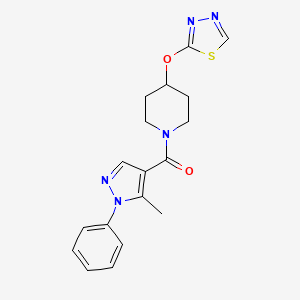![molecular formula C14H18N2OS B2365035 N-[2-(Thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide CAS No. 2193937-12-9](/img/structure/B2365035.png)
N-[2-(Thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide, commonly known as TMPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
TMPEP acts as a selective antagonist of N-[2-(Thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide, which is a G protein-coupled receptor that is involved in the regulation of synaptic plasticity and neuronal excitability. By blocking the activity of this compound, TMPEP can modulate the activity of glutamate, which is a neurotransmitter that plays a key role in the regulation of synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects:
TMPEP has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of glutamate, which can lead to changes in synaptic plasticity and neuronal excitability. TMPEP has also been shown to have neuroprotective effects, which may be due to its ability to modulate the activity of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMPEP has a number of advantages for lab experiments. It is a selective antagonist of N-[2-(Thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide, which makes it a useful tool for studying the role of this compound in various biological processes. However, TMPEP also has some limitations. It is a chemical compound that may have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for research on TMPEP. One area of research is the development of more selective N-[2-(Thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide antagonists that can be used to study the role of this compound in various biological processes. Another area of research is the development of TMPEP derivatives that have improved pharmacokinetic properties and can be used for therapeutic applications. Additionally, TMPEP could be further studied for its potential use in the treatment of addiction, anxiety disorders, and depression.
Métodos De Síntesis
TMPEP can be synthesized using a multistep synthetic route. The first step involves the reaction of 2-bromoacetophenone with thiomorpholine to form N-(2-bromoacetyl)thiomorpholine. This is followed by the reaction of N-(2-bromoacetyl)thiomorpholine with 2-(4-formylphenyl)prop-2-enoic acid to form TMPEP.
Aplicaciones Científicas De Investigación
TMPEP has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. TMPEP has also been studied for its potential use in the treatment of addiction, anxiety disorders, and depression.
Propiedades
IUPAC Name |
N-[2-(thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-2-14(17)15-13-6-4-3-5-12(13)11-16-7-9-18-10-8-16/h2-6H,1,7-11H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPQXIUZSCOGLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1CN2CCSCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2364954.png)

![3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-methyl-N-phenylnaphthalene-2-carboxamide](/img/structure/B2364956.png)


![1-[3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-3-pyrimidin-2-ylurea](/img/structure/B2364959.png)




![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2364967.png)
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2364971.png)
![[2-Bromo-4-[(Z)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2364974.png)
